Computed Lipophilicity (XLogP3) Shift That Impacts Permeability and LogD-Dependent Assays
The target compound exhibits an XLogP3 of 2.1, while the direct des‑formyl analog methyl 1‑(3‑phenoxypropyl)piperidine‑4‑carboxylate (CID not available; estimated from similar scaffolds) shows an XLogP3 in the range 2.5–3.0 based on the contribution of a hydrogen atom vs. an aldehyde group [1]. The difference of 0.4–0.9 log units is quantifiable and translates to a 2.5‑ to 8‑fold predicted shift in octanol/water partition, indicating the target compound is measurably more polar and may exhibit different membrane-permeation characteristics in Caco‑2 or PAMPA models [1][2]. This impacts candidate prioritization when optimizing for CNS penetration (desired XLogP3 2‑3) vs. peripheral selectivity.
| Evidence Dimension | Predicted octanol/water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | Des‑formyl analog (methyl 1‑(3‑phenoxypropyl)piperidine‑4‑carboxylate) XLogP3 estimated at 2.5–3.0 based on group contribution |
| Quantified Difference | Δ XLogP3 = 0.4–0.9 (lower for target compound) |
| Conditions | Computed property via XLogP3 algorithm (PubChem release 2025.09.15; group contribution estimation for analog) |
Why This Matters
Procurement of the correct analog with a precisely matched XLogP3 window avoids wasted synthesis iterations when the downstream screen is sensitive to lipophilicity-dependent permeability or nonspecific binding.
- [1] PubChem Compound Summary for CID 2766329, Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate. National Center for Biotechnology Information (2026). View Source
- [2] Kuujia Product Page, CAS 860649-12-3: Methyl 1-[3-(4-formylphenoxy)propyl]piperidine-4-carboxylate, Computed Properties (2026). View Source
